Iodomethane;manganese Iodomethane;manganese
Brand Name: Vulcanchem
CAS No.: 64596-37-8
VCID: VC19391934
InChI: InChI=1S/CH2I.Mn/c1-2;/h1H2;/q-1;
SMILES:
Molecular Formula: CH2IMn-
Molecular Weight: 195.869 g/mol

Iodomethane;manganese

CAS No.: 64596-37-8

Cat. No.: VC19391934

Molecular Formula: CH2IMn-

Molecular Weight: 195.869 g/mol

* For research use only. Not for human or veterinary use.

Iodomethane;manganese - 64596-37-8

Specification

CAS No. 64596-37-8
Molecular Formula CH2IMn-
Molecular Weight 195.869 g/mol
IUPAC Name iodomethane;manganese
Standard InChI InChI=1S/CH2I.Mn/c1-2;/h1H2;/q-1;
Standard InChI Key MSEIMRFRMXEPMT-UHFFFAOYSA-N
Canonical SMILES [CH2-]I.[Mn]

Introduction

Synthesis of Manganese-Iodo Complexes

Ligand-Mediated Coordination Strategies

Manganese-iodo complexes are synthesized through reactions of Mn(II) salts with phosphoramidate and phosphonate ligands. For example, monodentate ligands such as OP(OPh)₂(NMe₂) and OP(OPh)₂Ph facilitate the isolation of mononuclear complexes with the general formula [MnX₂L₂], where X = I or Br . When a bidentate resorcinol-derived ligand (1,3-OP(NMe₂)O–C₆H₄–O(NMe₂)₂PO) is employed, the coordination geometry shifts: MnBr₂ forms a dinuclear complex, while MnI₂ generates a one-dimensional coordination polymer . These structural outcomes underscore the role of ligand denticity and halogen size in directing supramolecular assembly.

Halogen Bonding in Gas-Phase Reactions

Structural and Electronic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction of [MnI₂(OP(OPh)₂(NMe₂))₂] confirms a tetrahedral geometry around the Mn(II) center, with Mn–I bond lengths averaging 2.75 Å . The phosphoramidate ligands adopt a monodentate binding mode, leaving the iodine atoms in axial positions. In contrast, the coordination polymer [MnI₂(1,3-OP(NMe₂)O–C₆H₄–O(NMe₂)₂PO)]ₙ features bridging ligands that propagate a helical chain structure, with Mn–I distances elongated to 2.82 Å due to increased steric demands .

Spectroscopic and Computational Insights

UV-Vis spectra of Mn(II) iodo-complexes exhibit ligand-to-metal charge transfer bands at 450–500 nm, consistent with tetrahedral coordination . DFT studies on Mn(CO)₅⁻ reveal a pyramidal geometry with a Mulliken charge of −0.84 e on the manganese core, facilitating halogen bonding with iodomethane . Electrostatic potential maps highlight the Mn center as the most nucleophilic region, driving the observed reactivity .

Photoluminescent Properties

Emission Characteristics

All Mn(II) iodo-complexes display green photoluminescence (λₑₘ = 520–540 nm) attributed to the 4^4T₁ → 6^6A₁ transition in a tetrahedral crystal field . Quantum yields (Φ) vary with ligand symmetry: complexes with OP(OPh)₂(NMe₂) achieve Φ = 0.42, while those with bulkier phosphonate ligands exhibit reduced Φ = 0.28 due to non-radiative decay pathways . Lifetimes range from 1.2 to 2.8 ms, correlating with the rigidity of the coordination environment .

Comparative Analysis with Bromo Analogues

Replacing iodide with bromide in [MnX₂L₂] complexes blue-shifts emission to 490–510 nm, with quantum yields increasing by 15–20% . This trend aligns with the higher ligand field splitting energy of bromide, which enhances radiative efficiency .

Table 1: Photoluminescence Properties of Mn(II) Halogen Complexes

Complexλₑₘ (nm)Quantum Yield (Φ)Lifetime (ms)
[MnI₂(OP(NMe₂)₂)₂]5350.422.8
[MnBr₂(OP(NMe₂)₂)₂]5050.482.5
[MnI₂(PhPO₃)₂]5250.281.2

Reaction Mechanisms with Iodomethane

Nucleophilic Substitution Pathways

The reaction between Mn(CO)₅⁻ and CH₃I proceeds through a two-step mechanism: (1) formation of a halogen-bonded complex (XC) and (2) nucleophilic substitution followed by reductive elimination . The XC, though stabilized by 5.3 kcal/mol relative to reactants, rapidly traverses a low-barrier TS1 (8.3 kcal/mol) to form [IMn(CO)₄(OCCH₃)]⁻ . Front-side attack pathways are disfavored due to a 34.4 kcal/mol barrier at TS2 .

Electronic Modulation with CF₃I

Substituting CH₃I with CF₃I strengthens halogen bonding by enhancing the σ-hole on iodine. DFT calculations predict a 30 kcal/mol barrier for nucleophilic substitution in CF₃I···Mn(CO)₅⁻, effectively trapping the XC . This strategy stabilizes the halogen-bonded adduct, enabling isolation under ambient conditions .

Table 2: Energetics of Mn(CO)₅⁻ Reactions with Halomethanes

Reaction StepΔG (kcal/mol)
XC Formation (CH₃I)−7.0
TS1 (CH₃I)37.3
XC Formation (CF₃I)−15.2
TS1 (CF₃I)14.8

Applications and Future Directions

Challenges in Stabilization

Despite progress, the high reactivity of manganese-iodomethane adducts poses challenges for long-term storage. Future research could explore bulky ligands or ionic liquids to suppress undesirable substitution pathways.

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